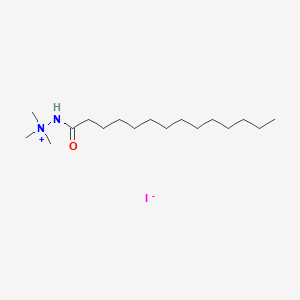
1,1,1-Trimethyl-2-tetradecanoylhydrazin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trimethyl-2-tetradecanoylhydrazin-1-ium iodide is a chemical compound known for its unique structure and properties. It is a quaternary ammonium compound with a hydrazinium core, which makes it an interesting subject for various chemical and biological studies. The compound is characterized by its iodide ion, which plays a crucial role in its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-2-tetradecanoylhydrazin-1-ium iodide typically involves the reaction of tetradecanoyl chloride with trimethylhydrazine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Tetradecanoyl chloride+Trimethylhydrazine→1,1,1-Trimethyl-2-tetradecanoylhydrazin-1-ium iodide
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the product, which is essential for its applications in various fields.
化学反応の分析
Types of Reactions
1,1,1-Trimethyl-2-tetradecanoylhydrazin-1-ium iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The iodide ion can be substituted with other anions or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学的研究の応用
1,1,1-Trimethyl-2-tetradecanoylhydrazin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1,1,1-Trimethyl-2-tetradecanoylhydrazin-1-ium iodide involves its interaction with specific molecular targets. The compound can interact with cellular membranes, leading to disruption of membrane integrity and function. It may also interact with enzymes and other proteins, affecting their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1,1,1-Trimethylhydrazinium iodide
- 1,1,2-Trichloromethane
Comparison
Compared to similar compounds, 1,1,1-Trimethyl-2-tetradecanoylhydrazin-1-ium iodide is unique due to its long alkyl chain and the presence of the iodide ion. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
26720-76-3 |
|---|---|
分子式 |
C17H37IN2O |
分子量 |
412.4 g/mol |
IUPAC名 |
trimethyl-(tetradecanoylamino)azanium;iodide |
InChI |
InChI=1S/C17H36N2O.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(20)18-19(2,3)4;/h5-16H2,1-4H3;1H |
InChIキー |
HIGUTBZKRBXWMB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)N[N+](C)(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


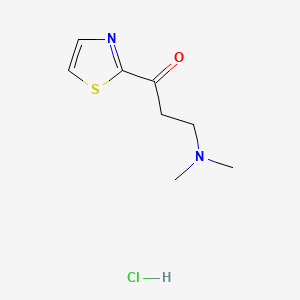
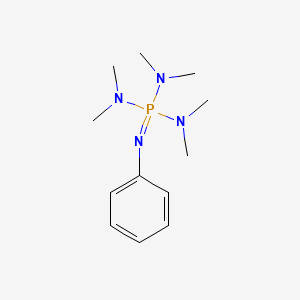
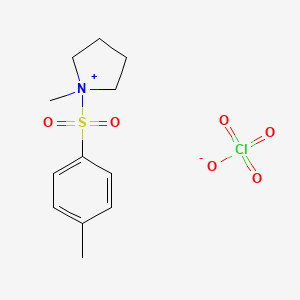
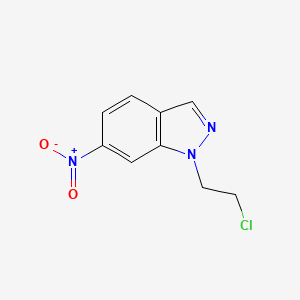
![8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14683367.png)
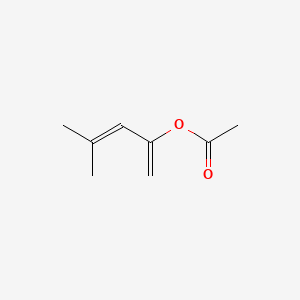

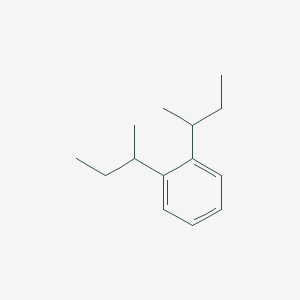
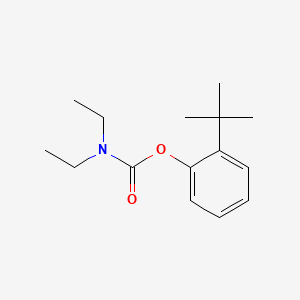
![[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate](/img/structure/B14683382.png)
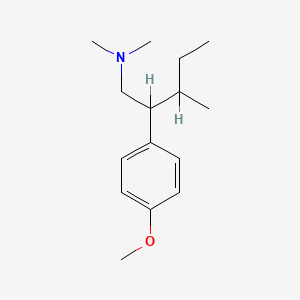
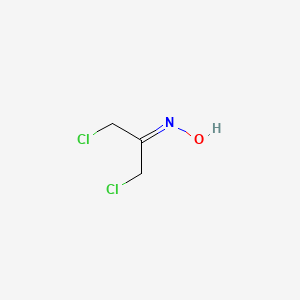
![2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester](/img/structure/B14683406.png)

